3-amino-6-(thiophen-2-yl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-6-(thiophen-2-yl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including amino, thiophene, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(thiophen-2-yl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process often starts with the construction of the thieno[2,3-b]pyridine core, followed by the introduction of the trifluoromethyl and thiophene groups. The final step usually involves the formation of the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the nitro group results in amines.
Scientific Research Applications
3-amino-6-(thiophen-2-yl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and thiophene groups may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): An emerging heterocyclic building block with applications in organic electronics.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various chemical reactions.
Uniqueness
What sets 3-amino-6-(thiophen-2-yl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple trifluoromethyl groups enhances its stability and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H11F6N3OS2 |
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Molecular Weight |
487.4 g/mol |
IUPAC Name |
3-amino-6-thiophen-2-yl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H11F6N3OS2/c21-19(22,23)9-3-1-4-10(7-9)28-17(30)16-15(27)14-11(20(24,25)26)8-12(29-18(14)32-16)13-5-2-6-31-13/h1-8H,27H2,(H,28,30) |
InChI Key |
MGFDIEFCCOXFRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=CS4)N)C(F)(F)F |
Origin of Product |
United States |
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